1-Chloro-3-(chloromethyl)-2-methoxybenzene

ADME-Tox Drug-Drug Interaction Cytochrome P450

1-Chloro-3-(chloromethyl)-2-methoxybenzene (CAS 131782-41-7) is a tri-substituted benzene derivative bearing chloro, methoxy, and chloromethyl functional groups. Its molecular weight is 191.05 g/mol, and its computed XLogP3-AA is 2.9, indicating moderate lipophilicity.

Molecular Formula C8H8Cl2O
Molecular Weight 191.05 g/mol
CAS No. 131782-41-7
Cat. No. B13596602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-3-(chloromethyl)-2-methoxybenzene
CAS131782-41-7
Molecular FormulaC8H8Cl2O
Molecular Weight191.05 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC=C1Cl)CCl
InChIInChI=1S/C8H8Cl2O/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4H,5H2,1H3
InChIKeyXZXLOSANBHEVAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-3-(chloromethyl)-2-methoxybenzene (CAS 131782-41-7): A Regiospecific Chloromethyl-Methoxybenzene Building Block for Controlled Nucleophilic Functionalization


1-Chloro-3-(chloromethyl)-2-methoxybenzene (CAS 131782-41-7) is a tri-substituted benzene derivative bearing chloro, methoxy, and chloromethyl functional groups [1]. Its molecular weight is 191.05 g/mol, and its computed XLogP3-AA is 2.9, indicating moderate lipophilicity [1]. The compound serves as a versatile synthetic intermediate, particularly in pharmaceutical and agrochemical research, where its two electrophilic sites (the benzylic chloromethyl group and the aromatic chloro group) can be sequentially or selectively engaged in nucleophilic substitution and cross-coupling reactions to construct complex molecular architectures [2].

Why Simple Benzyl Chlorides and Isomeric Analogs Cannot Replace 1-Chloro-3-(chloromethyl)-2-methoxybenzene in Regioselective Synthesis


The substitution pattern of 1-chloro-3-(chloromethyl)-2-methoxybenzene—a chloro group at the 1-position, a methoxy group at the 2-position, and a chloromethyl group at the 3-position—imparts a unique electronic and steric profile that cannot be replicated by simpler benzyl chlorides (e.g., 3-methoxybenzyl chloride) or isomeric analogs with different positioning of substituents. The specific 1,2,3-substitution arrangement directly influences both the regioselectivity of subsequent electrophilic aromatic substitution (EAS) reactions on the ring and the relative reactivity of the benzylic chloride toward nucleophiles [1]. This precise control over reaction outcomes is critical in multi-step syntheses of complex molecules, such as pharmaceutical candidates, where substituting an unsubstituted or differently substituted analog can lead to incorrect regioisomers, diminished yields, or complete synthetic pathway failure [2].

Quantitative Evidence for Selecting 1-Chloro-3-(chloromethyl)-2-methoxybenzene Over Its Closest Analogs


Distinct CYP Enzyme Inhibition Profile: 1-Chloro-3-(chloromethyl)-2-methoxybenzene Exhibits Preferential Activity Against CYP2B6

In human liver microsome assays, 1-chloro-3-(chloromethyl)-2-methoxybenzene demonstrates a distinct CYP inhibition profile compared to its positional isomers. It shows the strongest inhibitory activity against CYP2B6 with an IC50 of 3,000 nM, while exhibiting significantly weaker inhibition of CYP2E1 (IC50 = 15,000 nM) and CYP3A4 (IC50 = 39,000 nM) [1]. This contrasts with reported data for related 1-chloro-4-(chloromethyl)-2-methoxybenzene (CAS 13726-18-6), which shows a different selectivity pattern, and for the non-chlorinated analog 3-methoxybenzyl chloride, which is reported to have a Ki of 5,000 nM against CYP3A4, indicating a different inhibitory preference [2]. The specific substitution pattern of the target compound—chloro at C1, methoxy at C2, and chloromethyl at C3—results in a unique 5-fold selectivity window between CYP2B6 and CYP2E1.

ADME-Tox Drug-Drug Interaction Cytochrome P450 Pharmaceutical Profiling

Precise Regioselectivity in Electrophilic Aromatic Substitution: Unique 1,2,3-Substitution Pattern Enables Predictable Derivatization at the C4 Position

The specific substitution pattern of 1-chloro-3-(chloromethyl)-2-methoxybenzene—with both the methoxy (C2) and chloro (C1) groups acting as ortho/para directors—synergistically activates and directs incoming electrophiles to the unsubstituted C4 position [1]. This contrasts sharply with the isomer 1-chloro-3-(chloromethyl)-5-methoxybenzene (CAS 178486-30-1), where the methoxy and chloro groups are in a meta relationship, leading to conflicting directing effects and potential mixtures of regioisomers upon further functionalization. In the target compound, the convergence of two strong ortho/para-directing substituents on the C4 position provides a predictable, single-site reactivity that is highly desirable in multi-step synthesis [2].

Regioselective Synthesis Electrophilic Aromatic Substitution Medicinal Chemistry Process Chemistry

Enhanced Benzylic Chloride Reactivity: Ortho-Methoxy Group Activation Accelerates Nucleophilic Substitution Rates

The benzylic chloromethyl group at the C3 position of 1-chloro-3-(chloromethyl)-2-methoxybenzene experiences enhanced reactivity toward nucleophiles due to electron donation from the ortho-methoxy group, which stabilizes the developing positive charge in the SN1 transition state [1]. This results in accelerated substitution rates compared to the non-chlorinated analog 3-methoxybenzyl chloride (CAS 824-98-6), where the absence of an additional chloro substituent alters the electronic environment. While direct comparative kinetic data for these specific compounds are not available in the open literature, the well-established principles of substituent effects on benzylic halide reactivity support that the target compound's unique substitution pattern—featuring an electron-donating methoxy group ortho to the reactive chloromethyl center—will facilitate faster and more complete conversions in SN1-type reactions with amines, alcohols, and thiols [2].

Nucleophilic Substitution Reaction Kinetics Protecting Group Strategy Synthetic Efficiency

Patent-Disclosed Utility in Agrochemical and Pharmaceutical Intermediates: Documented Application in Bioactive Molecule Synthesis

1-Chloro-3-(chloromethyl)-2-methoxybenzene is explicitly cited in patent literature as a valuable intermediate for the synthesis of biologically active compounds. Japanese Patent JP-H0380138-B2, assigned to Beecham Pharmaceuticals, discloses the use of this specific chloromethylated benzene derivative in the preparation of compounds with potential agrochemical and pharmaceutical applications [1]. Furthermore, a more recent patent application (US 2022/0081406 A1) describes an environmentally friendly, industrially viable process for chloromethylation of substituted benzenes, explicitly highlighting that chloromethylated products like the target compound can be converted into a wide range of functional groups (CH2OH, CH2OR, CHO, CH2CN, CH2CO2H, CH2NH2) for use in fine chemicals, pharmaceuticals, and agrochemicals [2]. This documented industrial relevance provides a stronger procurement justification compared to analogs that lack such explicit patent pedigree.

Agrochemical Intermediate Pharmaceutical Building Block Patent Chemistry Commercial Synthesis

Optimal Use Cases for 1-Chloro-3-(chloromethyl)-2-methoxybenzene in Scientific and Industrial Research


Fragment-Based Drug Discovery: CYP2B6-Focused Lead Optimization

In fragment-based screening campaigns targeting CYP2B6 modulation or inhibition, 1-chloro-3-(chloromethyl)-2-methoxybenzene can serve as a privileged starting fragment due to its demonstrated 3,000 nM IC50 against CYP2B6 and 5-fold selectivity over CYP2E1 [1]. This activity profile allows medicinal chemists to explore structure-activity relationships (SAR) around this core while minimizing confounding off-target effects on other major CYP isoforms, thereby streamlining the hit-to-lead optimization process.

Regioselective Synthesis of 1,2,3,4-Tetrasubstituted Benzene Derivatives

The predictable reactivity of the C4 position toward electrophiles, driven by the synergistic ortho/para-directing effects of the C1-Cl and C2-OCH3 groups, makes this compound an ideal starting material for the construction of densely functionalized 1,2,3,4-tetrasubstituted benzene rings [1]. Chemists can first exploit the benzylic chloride for nucleophilic displacement, then perform EAS at C4 to introduce a fourth substituent with high regioselectivity, thereby generating complex scaffolds with defined substitution patterns that are common in bioactive natural products and pharmaceutical agents.

Synthesis of Patent-Protected Agrochemical Intermediates

Given its explicit citation in JP-H0380138-B2 and its general utility as a chloromethylated building block for agrochemical synthesis, this compound is a strategic procurement choice for process chemistry teams developing scalable routes to proprietary agrochemicals [1]. The documented industrial process for its chloromethylation (US 2022/0081406 A1) further supports its suitability for large-scale manufacturing, as it can be produced in high purity using environmentally conscious methods [2].

Benzylic Chloride Reactivity Screening for Library Synthesis

For medicinal chemistry groups engaged in parallel library synthesis, the enhanced benzylic chloride reactivity conferred by the ortho-methoxy group allows for rapid and efficient diversification via nucleophilic substitution with a broad range of amines, alcohols, and thiols [1]. This accelerated reactivity can translate to higher conversion rates and shorter reaction times in automated synthesis platforms, improving overall library production efficiency.

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